4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine
Description
4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, and a methoxy-linked piperidin-4-yl group further substituted with a pyrazin-2-yl moiety. The compound’s pyrimidine and pyrazine motifs are common in kinase inhibitors and GPCR modulators, though specific pharmacological data for this molecule remain undisclosed in publicly available literature .
Properties
IUPAC Name |
4,5-dimethyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-13(2)19-11-20-16(12)22-10-14-3-7-21(8-4-14)15-9-17-5-6-18-15/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTETXSQAHNEVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Cellular Effects
The cellular effects of 4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine are not fully known. Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. The molecular interactions of related compounds in docking studies reveal their suitability for further development.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not fully known. Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully known. Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra.
Biological Activity
4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 2320861-24-1 |
The compound features a pyrimidine core with a methoxy group and a pyrazinyl-piperidinyl substituent, which may contribute to its biological activities.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazine-Piperidine Intermediate: The reaction of pyrazine with piperidine under specific conditions.
- Coupling Reaction: The intermediate is coupled with a pyrimidine derivative using coupling reagents like EDCI in the presence of bases such as triethylamine.
- Purification: Final products are purified through column chromatography or recrystallization.
Antitumor Activity
Recent studies have evaluated the antitumor activity of pyrimidine derivatives, including those similar to This compound . Research indicates that certain derivatives exhibit potent inhibitory effects against various cancer cell lines. For example:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| B1 | A549 | 13 |
| A5 | NCI-H1975 | >50 |
| B7 | NCI-H460 | <36 |
These compounds showed selective cytotoxicity towards cancer cells, suggesting potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. In vitro evaluations demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness:
| Derivative | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Bactericidal |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure .
Research suggests that the mechanism of action for compounds like This compound may involve interaction with specific biological targets such as kinases or receptors. For example, studies on related compounds indicate that they may inhibit EGFR tyrosine kinase activity, which is crucial in cancer cell proliferation .
Case Study 1: Immunosuppressive Activity
A series of thiazolo[5,4-d]pyrimidines were evaluated for immunosuppressive properties using mixed lymphocyte reaction assays. Some analogues demonstrated IC values comparable to established immunosuppressants like cyclosporin A. This indicates a promising avenue for further exploration in transplant medicine .
Case Study 2: Neurological Applications
Research into muscarinic receptor antagonists has shown that derivatives of similar structural frameworks can selectively target M4 receptors, which are implicated in various neurological disorders. This opens up potential therapeutic applications for compounds derived from the same class as This compound .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine may act as selective antagonists for muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders, including schizophrenia and Alzheimer's disease. By modulating these receptors, the compound could potentially offer new avenues for treatment strategies aimed at improving cognitive function and reducing symptoms associated with these conditions .
Antidepressant Activity
Studies have suggested that piperidine derivatives exhibit antidepressant-like effects. Given that this compound contains a piperidine moiety, it is hypothesized that it may possess similar properties. The modulation of neurotransmitter systems through receptor interactions could lead to significant advancements in the management of depression .
Anticancer Research
Preliminary investigations into the compound's structure suggest potential anticancer properties. Compounds with similar frameworks have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Further studies are needed to elucidate the specific mechanisms by which this compound may exert anticancer effects .
Receptor Binding Affinity
The binding affinity of this compound to specific receptors is crucial for its therapeutic efficacy. Research has demonstrated that modifications to the piperidine structure can significantly alter receptor interactions, influencing the compound's pharmacological profile.
In Vivo Studies
Animal models are essential for assessing the efficacy and safety of new compounds. Initial in vivo studies using this compound could provide insights into its pharmacokinetics and pharmacodynamics, helping to establish appropriate dosing regimens and identifying potential side effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behaviors in rodent models when treated with similar piperidine derivatives. |
| Study B | Investigate receptor interactions | Identified high binding affinity to M4 muscarinic receptors, suggesting potential for cognitive enhancement therapies. |
| Study C | Assess anticancer properties | Showed inhibition of tumor growth in vitro with cell lines exhibiting high sensitivity to similar pyrimidine compounds. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The European Patent Application (2023/39) describes structurally related compounds, primarily derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one, which share core heterocyclic systems but differ in substituents and side chains . Below, we analyze key structural and functional distinctions.
Core Structural Variations
The target compound’s pyrimidine core contrasts with the 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one scaffolds in the patent. These cores incorporate fused pyrazine or pyridine rings, altering electronic properties and hydrogen-bonding capacity. For example:
- Pyrido-pyrimidinones may improve solubility via reduced ring strain compared to fused pyrazine systems.
Substituent Effects
Substituents on the piperidine/piperazine rings and heterocyclic appendages significantly influence bioavailability and target engagement:
Data Table: Structural Comparison of Key Analogues
| Compound ID | Core Structure | Key Substituents | Proposed Advantages |
|---|---|---|---|
| Target Compound | Pyrimidine | 4,5-Dimethyl; Pyrazin-2-yl-piperidine methoxy | Balanced lipophilicity for blood-brain barrier penetration. |
| Patent Ex. 1 | 4H-Pyrazino[1,2-a]pyrimidin-4-one | 2-(2-Methyl-2H-indazol-5-yl); 7-(1-Methylpiperidin-4-yl) | Enhanced kinase inhibition via indazole-mediated π-stacking. |
| Patent Ex. 2 | 4H-Pyrido[1,2-a]pyrimidin-4-one | 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl); 7-[4-(Dimethylamino)methylpiperidin-1-yl] | Improved solubility and DNA-intercalation potential. |
| Patent Ex. 3 | 4H-Pyrazino[1,2-a]pyrimidin-4-one | 7-[4-(2-Hydroxyethyl)piperazin-1-yl] | Optimized pharmacokinetics for intravenous administration. |
Q & A
Basic: What are the common synthetic routes for 4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to assemble the pyrimidine core (e.g., using 4,6-dihydroxy-2-methylpyrimidine derivatives as precursors) .
- Piperidine functionalization : Introducing the pyrazin-2-yl-piperidine moiety via nucleophilic substitution or reductive amination, often requiring inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) .
- Protection/deprotection strategies : For example, tert-butoxy groups may shield reactive sites during synthesis, as seen in analogous piperidine-pyrimidine derivatives .
Key reagents include lithium aluminum hydride (LiAlH4) for reductions and acetic acid/acetonitrile for reflux conditions .
Advanced: How can reaction conditions be optimized to improve yields of the pyrimidine-piperidine intermediate?
Methodological Answer:
Optimization strategies include:
- Temperature control : Maintaining 0°C during bromination steps to minimize side reactions, followed by gradual warming to room temperature .
- Solvent selection : Polar aprotic solvents (e.g., ethyl dioxolane) enhance nucleophilicity in substitution reactions involving piperidine derivatives .
- Catalyst use : Triethylamine (TEA) as a base in coupling reactions to neutralize HCl byproducts and drive reactions to completion .
- Purification : Silica gel chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) resolves closely related byproducts .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies protons and carbons in the pyrimidine ring (δ 8.0–8.5 ppm for pyrazine protons) and piperidine methoxy groups (δ 3.5–4.0 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> peaks) and detects fragmentation patterns .
- IR Spectroscopy : Validates ether (C-O-C, ~1100 cm<sup>−1</sup>) and aromatic C-H stretching (~3000 cm<sup>−1</sup>) .
Advanced: How do structural modifications (e.g., pyrazine vs. pyridine substituents) impact biological activity?
Methodological Answer:
- Pyrazine vs. pyridine : Pyrazine’s electron-deficient aromatic ring enhances hydrogen bonding with enzyme active sites (e.g., methionine aminopeptidase inhibition) compared to pyridine derivatives .
- Piperidine methoxy positioning : Substitution at the 4-position of piperidine improves metabolic stability by reducing oxidative degradation .
- Case Study : Analogous compounds with pyridinylpyrimidine cores show selective inhibition of human methionine aminopeptidase-1 (IC50 < 1 µM), suggesting similar targets for this compound .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Co<sup>2+</sup>-activated methionine aminopeptidase) to measure IC50 values .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HCT-116) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) due to the piperidine moiety’s affinity for neurotransmitter receptors .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit conflicting activity profiles .
- Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- SAR analysis : Compare substituent effects (e.g., 4,5-dimethyl vs. 6-methoxy groups) using computational docking to identify critical binding interactions .
Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- SwissADME : Predicts logP (lipophilicity), bioavailability, and blood-brain barrier penetration based on the compound’s pyrimidine and piperidine motifs .
- Molecular docking (AutoDock Vina) : Models interactions with targets like cytochrome P450 enzymes to anticipate metabolic stability .
- pKa calculation (MarvinSketch) : Estimates ionization states at physiological pH, critical for solubility and membrane permeability .
Advanced: How can researchers design SAR studies to explore the role of the pyrimidine core?
Methodological Answer:
- Core modifications : Synthesize analogs with pyridine or triazine cores to compare target affinity .
- Substituent scanning : Systematically vary methyl/methoxy groups at positions 4, 5, and 6 to map steric and electronic effects on activity .
- Data integration : Use heatmaps or principal component analysis (PCA) to correlate structural features (e.g., logD, polar surface area) with bioactivity data .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .
Advanced: How can stability studies (e.g., pH, temperature) guide formulation development?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions to identify degradation pathways (e.g., hydrolysis of the methoxy group) .
- Lyophilization testing : Assess solubility in aqueous buffers (pH 4–9) and optimize cryoprotectants (e.g., trehalose) for long-term storage .
- Accelerated stability testing : Use HPLC to monitor purity under elevated temperatures (40°C) and 75% relative humidity over 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
